(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride
Description
Structural Characterization
Molecular Architecture and Stereochemical Analysis
The compound (2-methoxyethyl)(3-pyridinylmethyl)amine hydrochloride (C8H12N2O·HCl) consists of a pyridine ring substituted with a 3-pyridinylmethyl group and a 2-methoxyethyl amine moiety. Key structural features include:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 3, bonded to a methylene group (-CH2-) linked to the amine.
- 2-Methoxyethyl substituent : A polar ethoxy group (-OCH2CH3) attached to the primary amine, enhancing solubility in polar solvents.
- Hydrochloride counterion : Protonation of the secondary amine nitrogen, forming a zwitterionic structure with chloride (Cl⁻) as the counterion.
Stereochemical Considerations
While the molecule lacks stereogenic centers, the spatial arrangement of substituents influences conformational flexibility:
- Pyridine ring orientation : The 3-pyridinylmethyl group adopts a planar geometry, with the methyl group positioned ortho to the nitrogen.
- 2-Methoxyethyl conformation : The ethoxy group exhibits free rotation around the C-N bond, allowing multiple low-energy conformers.
- Hydrogen bonding potential : The protonated amine (N-H⁺) and methoxy oxygen (-O-) act as hydrogen bond donors and acceptors, respectively.
Crystallographic Studies and Solid-State Packing Arrangements
Crystallographic data for this compound are limited, but insights can be inferred from structurally analogous pyridine derivatives.
Key Observations in Related Systems
Hypothetical Packing Model
Based on tris[(pyridin-1-ium-2-yl)methyl]amine trichloride (C18H21N4³⁺·3Cl⁻·1.829CH4O·0.342H2O):
- Primary interactions : Protonated amines form N-H⁺⋯Cl⁻ hydrogen bonds, stabilizing the ionic lattice.
- Secondary interactions : π-stacking between pyridine rings and methoxyethyl groups may contribute to layer-like arrangements.
- Solvent inclusion : Partially occupied methanol/water molecules occupy interstitial spaces, as seen in TPMA derivatives .
Properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOUFRHKGTREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high purity. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The process includes rigorous quality control measures to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride serves as a crucial building block in organic synthesis, enabling the creation of more complex chemical entities. It is used in:
- Synthesis of Ligands : Employed in the development of ligands for various receptors.
- Functional Group Modifications : Its methoxyethyl group can be modified to create derivatives with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as:
- Enzyme Inhibitors : It has been studied for its ability to inhibit specific enzymes that play roles in disease mechanisms.
- Receptor Ligands : The compound's interaction with biological receptors can provide insights into signal transduction pathways.
Pharmacology
The pharmacological properties of this compound are being explored for therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate it may exhibit broad-spectrum antimicrobial properties. For example, it has shown inhibition against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Salmonella typhi | 12 |
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. In studies involving human cancer cell lines such as HeLa and MCF7, dose-dependent reductions in cell viability were noted.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF7 | 4.8 |
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- Enzyme Inhibition Studies : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Oxidative Stress Induction Studies : Research indicates that it generates reactive oxygen species, contributing to cellular damage and apoptosis.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride
- (2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride
- (2-Methoxyethyl)(3-pyridinylmethyl)amine sulfate
Uniqueness
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride, also known by its IUPAC name 2-methoxy-N-(3-pyridinylmethyl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14N2O·ClH
- Molecular Weight : 202.68 g/mol
- CAS Number : 1049803-09-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the pyridine moiety enhances its ability to interact with neurotransmitter systems, potentially influencing pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial effects, suggesting potential efficacy against bacterial and fungal infections.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, this compound may offer neuroprotective benefits against neurodegenerative diseases.
- G Protein-Coupled Receptor Modulation : The compound may act as a modulator for G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common drug targets .
Research Findings
- In vitro Studies : Initial studies demonstrated that the compound could inhibit certain bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms involved may include disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Neuropharmacological Studies : Research has explored the impact of similar compounds on neurotransmitter systems. For instance, modifications in the amine structure have been linked to enhanced binding affinity at serotonin receptors, suggesting a role in mood regulation.
- Toxicological Assessments : Toxicity studies indicate that while the compound shows promise in therapeutic applications, further investigation into its safety profile is necessary. Long-term studies are required to assess potential carcinogenic effects or other adverse outcomes.
Case Studies
- A study conducted on analogs of this compound indicated improved stability and potency against neurotropic viruses when structural modifications were applied . This underscores the importance of chemical structure in determining biological activity.
- Another investigation highlighted the compound's potential in modulating GPCR pathways, which could lead to novel treatments for conditions such as anxiety and depression .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including alkylation, amination, and salt formation. For example, analogous compounds in patents describe coupling a pyridinylmethyl precursor with a methoxyethyl group under controlled conditions, followed by HCl salt formation . Intermediates are characterized using LCMS (e.g., m/z 540.2 [M+H]+) and HPLC (retention time: 1.11 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
| Key Reaction Steps | Analytical Data |
|---|---|
| Precursor coupling | LCMS: m/z 540.2 [M+H]+ |
| Salt formation | HPLC retention time: 1.11 minutes |
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Quantitative NMR (qNMR) : Used for purity determination by integrating proton signals relative to an internal standard (e.g., ethyl paraben) .
- LCMS/HPLC : Validates molecular weight and monitors reaction progress (e.g., m/z 618 [M+H]+ for related analogs) .
- 1H/13C NMR : Assigns structural features, such as methoxyethyl and pyridinylmethyl groups, by analyzing splitting patterns and chemical shifts .
Q. What are the solubility properties and handling considerations for this compound?
Solubility varies with solvent polarity. For example:
- Water : ~4 mg/mL .
- DMSO : >5 mg/mL (commonly used for biological assays) . Handling requires PPE (gloves, goggles) due to hazards like skin/eye irritation. Stability studies recommend storage at -20°C under inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities?
- Catalyst screening : Test palladium or nickel catalysts for coupling steps to enhance efficiency .
- Temperature control : Lower temperatures (0–5°C) during amination reduce by-product formation .
- Purification : Use preparative HPLC with gradients (e.g., 0.1% TFA in acetonitrile/water) to isolate high-purity fractions .
| Impurity Type | Mitigation Strategy |
|---|---|
| Unreacted precursors | Extended reaction time at 50°C |
| Oxidation by-products | Use nitrogen atmosphere during synthesis |
Q. How can discrepancies in spectral data during structural characterization be resolved?
- Cross-validation : Compare LCMS, NMR, and IR data to confirm assignments. For example, duplication of methylene signals in 1H NMR (δ 3.4–3.6 ppm) confirms methoxyethyl groups .
- Isotopic labeling : Use deuterated solvents (e.g., CDCl3) to eliminate solvent interference in NMR .
Q. What strategies are used to study the compound’s stability under varying pH and temperature conditions?
Q. What mechanistic insights exist for by-product formation during synthesis?
By-products like N-oxides or dimerized species may form via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
